molecular formula C21H23N3O6 B11539556 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B11539556
M. Wt: 413.4 g/mol
InChI Key: SOHVRRUFJUZUDM-UHFFFAOYSA-N
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Description

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one is a complex organic compound characterized by the presence of a dinitrophenoxy group, a phenyl ring, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Dinitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 3,5-dinitrophenol. This is achieved by treating phenol with a nitrating mixture of concentrated sulfuric acid and nitric acid.

    Coupling with Phenyl Group: The dinitrophenol is then reacted with a halogenated benzene derivative under basic conditions to form the 3,5-dinitrophenoxyphenyl intermediate.

    Addition of Piperidinyl Group: The final step involves the reaction of the intermediate with 4-methylpiperidine in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The nitro groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The dinitrophenoxy group is known to interact with electron-rich sites, while the piperidinyl group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one
  • 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-fluorophenyl)-1-piperazinyl]-1-propanone

Uniqueness

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one is unique due to the presence of the 4-methylpiperidin-1-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C21H23N3O6/c1-15-8-10-22(11-9-15)21(25)7-4-16-2-5-19(6-3-16)30-20-13-17(23(26)27)12-18(14-20)24(28)29/h2-3,5-6,12-15H,4,7-11H2,1H3

InChI Key

SOHVRRUFJUZUDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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